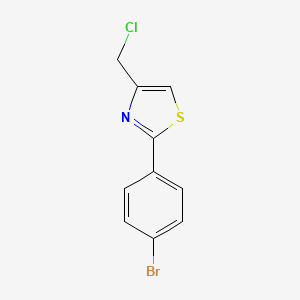

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNS/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQIHPFSKRRXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480495 | |

| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35199-19-0 | |

| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details the well-established Hantzsch thiazole synthesis as the primary synthetic route, offering a rationale for the selection of precursors and reaction conditions. A step-by-step experimental protocol is provided, followed by a thorough discussion of the analytical techniques employed for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile chemical building block.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in a molecule can impart a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, this compound, is a valuable intermediate for the synthesis of more complex molecules. The 4-bromophenyl group offers a site for further functionalization via cross-coupling reactions, while the reactive chloromethyl group at the 4-position allows for the facile introduction of the thiazole moiety into various molecular frameworks.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors are 4-bromothiobenzamide and 1,3-dichloroacetone.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on one of the electrophilic methylene carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole ring.

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromothiobenzamide | 216.10 | 2.16 g | 10 |

| 1,3-Dichloroacetone | 126.97 | 1.27 g | 10 |

| Ethanol (absolute) | 46.07 | 50 mL | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.16 g (10 mmol) of 4-bromothiobenzamide in 50 mL of absolute ethanol.

-

Addition of Reagent: To the stirred solution, add 1.27 g (10 mmol) of 1,3-dichloroacetone in one portion at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed by a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇BrClNS |

| Molecular Weight | 288.59 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on analysis of closely related structures.[4][5][6][7][8]

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.70 (d, 2H, Ar-H), 7.60-7.50 (d, 2H, Ar-H), 7.20 (s, 1H, thiazole-H), 4.70 (s, 2H, CH₂Cl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0 (C-2), 152.0 (C-4), 132.0 (Ar-C), 131.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C), 118.0 (C-5), 45.0 (CH₂Cl) |

| IR (KBr, cm⁻¹) | ν: 3100 (Ar C-H), 1600, 1480 (C=C, C=N), 1070 (C-Br), 750 (C-Cl), 680 (C-S) |

| Mass Spectrometry (EI) | m/z (%): 287/289/291 ([M]⁺), corresponding to the isotopic pattern of Br and Cl. |

Applications in Drug Discovery and Development

The 2-aryl-4-(chloromethyl)thiazole scaffold is a versatile building block for the synthesis of a wide array of biologically active molecules. The chloromethyl group serves as a convenient handle for introducing the thiazole moiety into larger molecules through nucleophilic substitution reactions. This has been exploited in the development of various therapeutic agents.

Caption: Potential applications of the title compound in drug discovery.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents.

References

- Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2013). Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 67, 54-59.

- El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1680.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 149-154.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.

-

PrepChem.com. (n.d.). Synthesis of 2-(4-chlorophenyl)thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Bis(4-bromophenyl)-1,3-thiazole. Retrieved from [Link]

- Sharma, V., & Kumar, P. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.

- Tighadouini, S., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(70), 41045-41053.

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Conrow, R. B. (1963). α,γ-DICHLOROACETONE. Organic Syntheses, 43, 35.

- Google Patents. (n.d.). WO2005115954A2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.

-

National Center for Biotechnology Information. (n.d.). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]208296)

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP1758843A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 7. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Introduction: The Strategic Importance of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics. Its prevalence is a testament to its favorable pharmacological profile, metabolic stability, and versatile synthetic accessibility. The specific compound, this compound (CAS No: 35199-19-0), emerges as a molecule of significant interest for drug development professionals.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering both predicted characteristics and detailed, field-proven protocols for their empirical determination. Understanding these properties is not merely an academic exercise; it is the foundational data upon which successful drug design, formulation, and delivery are built. The presence of a reactive chloromethyl group at the 4-position and a bromophenyl moiety at the 2-position provides a synthetically versatile scaffold for creating libraries of new chemical entities, making a thorough characterization essential for any research program.

Molecular Structure and Core Physicochemical Characteristics

A molecule's behavior in both chemical and biological systems is dictated by its structure. The key to unlocking the potential of this compound lies in a precise understanding of its fundamental properties.

| Property | Predicted/Calculated Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₇BrClNS | Defines the elemental composition and is the basis for all further calculations. |

| Molecular Weight | 288.59 g/mol | Influences diffusion rates, membrane permeability, and formulation calculations.[1] |

| Melting Point (°C) | Not available (solid at room temp.) | Purity indicator; critical for formulation processes like milling and tableting. |

| Aqueous Solubility | Predicted to be low | Directly impacts bioavailability; a key challenge for oral drug delivery. |

| pKa | Predicted to be weakly basic | Governs the ionization state at physiological pH, affecting solubility and target binding. |

| LogP (Octanol/Water) | Predicted to be high | Measures lipophilicity, which is crucial for predicting membrane permeability and ADME properties. |

Note: Predicted values can be obtained using various computational tools like ACD/PhysChem Suite or Chemaxon's Marvin.[2][3] These predictions serve as valuable guides for experimental design.

Synthesis and Structural Elucidation

The most common and efficient method for the synthesis of this class of compounds is the Hantzsch Thiazole Synthesis .[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this would entail reacting 4-bromo-thiobenzamide with 1,3-dichloroacetone.

Conceptual Synthesis Workflow

Caption: Proposed Hantzsch synthesis workflow for the target molecule.

Expert Rationale:

The Hantzsch synthesis is a robust and high-yielding method for creating the thiazole core.[4][6] The choice of ethanol as a solvent is standard as it effectively dissolves both reactants and facilitates the reaction at reflux temperatures. The subsequent aqueous work-up is crucial to remove inorganic by-products, and extraction with an organic solvent like ethyl acetate isolates the crude product.[7] Finally, column chromatography is the gold standard for purifying small organic molecules to the high degree required for subsequent physicochemical and biological testing.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[8][9]

Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the test medium (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, and purified water).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 °C for biopharmaceutical relevance) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to let undissolved solids settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.[11]

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the sample with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated stability-indicating HPLC-UV method. Calculate the concentration of the compound in the original supernatant by back-calculation from a standard curve.[11][12]

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)

Causality: The pKa value dictates the extent of ionization of a molecule at a given pH. This is critical as the ionized and un-ionized forms of a drug have different solubilities, permeabilities, and receptor binding affinities. Potentiometric titration is a highly accurate and direct method for measuring pKa.[13][14]

Protocol:

-

Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., 50% methanol/water) if aqueous solubility is low. Prepare a standardized acidic (0.1 M HCl) or basic (0.1 M NaOH) titrant.[15]

-

Titration Setup: Place the sample solution in a thermostatted vessel (25°C) equipped with a magnetic stirrer and a calibrated combination pH electrode.[13]

-

Titration: Add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.[14]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more precise determination, calculate the first and second derivatives of the titration curve; the peak of the first derivative curve indicates the equivalence point.[16]

Lipophilicity Determination (LogP by RP-HPLC)

Causality: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes. The RP-HPLC method is a high-throughput and reliable alternative to the traditional shake-flask method for determining LogP.[17][18][19]

Protocol:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.

-

Calculation: Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Correlation: Plot the log(k) of the standards against their known LogP values. A linear regression of this plot creates a calibration curve. Determine the LogP of the test compound by interpolating its log(k) value onto this curve.[20]

Chemical Stability Assessment (Forced Degradation Study)

Causality: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[21] This information is critical for developing stability-indicating analytical methods and for determining appropriate storage conditions. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without completely destroying the molecule.[22]

Protocol:

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions as mandated by ICH guidelines (Q1A(R2)), including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Solid compound heated in an oven (e.g., 80°C).

-

Photostability: Expose the compound (solid and in solution) to light in a photostability chamber.[23]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated HPLC method capable of separating the parent compound from its degradation products (a "stability-indicating method").

-

Evaluation: Quantify the parent compound's remaining percentage and the formation of any degradation products. This data helps to establish degradation pathways and identify the conditions under which the compound is least stable.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical first step in evaluating its potential as a drug discovery scaffold. The protocols outlined in this guide represent robust, industry-standard methodologies for obtaining the essential data required by researchers, scientists, and drug development professionals. By systematically determining properties such as solubility, pKa, lipophilicity, and stability, project teams can make informed decisions, mitigate risks, and accelerate the journey from a promising molecule to a potential therapeutic agent.

References

-

Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-

ACD/PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines. (2025). Veeprho. Retrieved from [Link]

-

Assessment of reverse-phase chromatographic methods for determination of partition coefficients of chlorinated phenols and benzenes. (n.d.). ECETOC. Retrieved from [Link]

-

Small Molecule Optimisation. (n.d.). Optibrium. Retrieved from [Link]

-

Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2025). ResearchGate. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). National Institutes of Health (NIH). Retrieved from [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). ResearchGate. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). National Institutes of Health (NIH). Retrieved from [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997). Google Patents.

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved from [Link]

- Determination of log P coefficients via a RP-HPLC column. (2002). Google Patents.

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

Marvin - Chemical Drawing Software. (n.d.). Chemaxon. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. Retrieved from [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. Retrieved from [Link]

-

Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved from [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. Retrieved from [Link]

-

METHOD OF PREPARING FORCED DEGRADATION SAMPLES. (n.d.). ResearchGate. Retrieved from [Link]

-

SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. Retrieved from [Link]

-

Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. (2024). PubMed. Retrieved from [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Retrieved from [Link]

-

Synthesis of Thiazoles. (2019). YouTube. Retrieved from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. (2021). ResearchGate. Retrieved from [Link]

-

2-(4-Bromophenyl)benzothiazole. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]

Sources

- 1. 35199-19-0|2-(4-Bromophenyl)-4-(chloromethyl)thiazole|BLD Pharm [bldpharm.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chemaxon.com [chemaxon.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. scielo.br [scielo.br]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ecetoc.org [ecetoc.org]

- 21. onyxipca.com [onyxipca.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

CAS Number: 35199-19-0

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust synthesis protocol based on the Hantzsch thiazole synthesis, its characteristic reactivity, and its emerging applications as a scaffold for developing novel therapeutic agents. Particular emphasis is placed on its role as a versatile intermediate for creating libraries of compounds with potential anticancer and antimicrobial activities. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this thiazole derivative.

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in the design of enzyme inhibitors and receptor modulators. The subject of this guide, this compound, combines the established biological relevance of the 2-arylthiazole motif with a reactive chloromethyl group at the 4-position. This functional handle serves as a key anchor point for nucleophilic substitution reactions, enabling the facile diversification of the core structure and the exploration of structure-activity relationships (SAR). The presence of the 4-bromophenyl group further provides a site for potential modification via cross-coupling reactions and contributes to the overall lipophilicity and potential for specific binding interactions.

This guide will elucidate the synthesis, properties, and derivatization of this compound, providing a foundational understanding for its application in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35199-19-0 | [3] |

| Molecular Formula | C₁₀H₇BrClNS | |

| Molecular Weight | 288.59 g/mol | |

| Appearance | Likely a solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aryl-4-halomethylthiazoles is the Hantzsch thiazole synthesis .[4][5] This classical condensation reaction involves the cyclization of a thioamide with an α-haloketone.

Reaction Principle

The synthesis of this compound proceeds via the reaction of 4-bromothiobenzamide with 1,3-dichloroacetone. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

Caption: Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch thiazole syntheses.[6][7]

Materials:

-

4-Bromothiobenzamide

-

1,3-Dichloroacetone

-

Ethanol (absolute)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiobenzamide (1 equivalent) in absolute ethanol.

-

To this solution, add 1,3-dichloroacetone (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Self-Validation: The purity of the synthesized compound should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, MS). The presence of the desired product can be initially checked by TLC, observing the disappearance of starting materials and the appearance of a new spot.

Chemical Reactivity and Derivatization

The key to the utility of this compound as a building block lies in the reactivity of the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of functional groups.

Caption: Reactivity of the chloromethyl group towards various nucleophiles.

This reactivity allows for the construction of a diverse library of compounds for biological screening. For example, reaction with primary or secondary amines yields aminomethyl derivatives, while reaction with thiols provides thioethers. The resulting derivatives can be designed to target specific biological macromolecules.

Applications in Drug Discovery

Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] this compound serves as a key intermediate in the synthesis of potent biologically active molecules.

Anticancer Applications

The 2-arylthiazole scaffold is present in several compounds with reported anticancer activity.[8] By modifying the 4-position of this compound, researchers can synthesize novel derivatives and evaluate their cytotoxic effects against various cancer cell lines. The bromophenyl group can also be a handle for further modification via Suzuki or other cross-coupling reactions to explore additional SAR.

Antimicrobial Applications

Thiazole derivatives are known to exhibit significant antibacterial and antifungal activities.[1][8] The derivatization of the chloromethyl group allows for the introduction of functionalities that can enhance the antimicrobial potency and spectrum of the parent compound.

Spectroscopic Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically in the range of δ 7.5-8.0 ppm. A singlet corresponding to the proton at the 5-position of the thiazole ring would likely appear around δ 7.0-7.5 ppm. The most diagnostic signal would be a singlet for the two protons of the chloromethyl group (CH₂Cl), expected to be in the region of δ 4.5-5.0 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum would display signals for the carbons of the bromophenyl ring and the thiazole ring. The carbon of the chloromethyl group is expected to resonate in the range of δ 40-50 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (288.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic and thiazole rings, as well as C=C and C=N stretching vibrations within the heterocyclic and aromatic systems. A key feature would be the C-Cl stretching vibration of the chloromethyl group.[9]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its chloromethyl group make it an ideal starting material for the generation of diverse compound libraries. The inherent biological potential of the 2-arylthiazole scaffold, combined with the opportunities for chemical modification, positions this compound as a significant tool for researchers and scientists engaged in the discovery and development of new therapeutic agents. This guide provides the foundational knowledge necessary to effectively utilize this compound in a research setting.

References

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://www.researchgate.

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available from: [Link]

-

2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. NIH. Available from: [Link]

-

Synthesis of 2-(4-chlorophenyl)thiazole. PrepChem.com. Available from: [Link]

-

2-(4-Bromophenyl)benzothiazole | C13H8BrNS | CID 2320602. PubChem. Available from: [Link]

-

Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

- US20170240541A1 - Process for preparing thiazole derivatives. Google Patents.

-

Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. Available from: [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Available from: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available from: [Link]

-

Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI. Available from: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

-

2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682. PubChem. Available from: [Link]

-

The Sphingosine Kinase 1 Inhibitor 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole Induces Proteasomal Degradation of Sphingosine Kinase 1 in Mammalian Cells. ResearchGate. Available from: [Link]

-

(PDF) Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. ResearchGate. Available from: [Link]

-

A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. PMC - PubMed Central. Available from: [Link]

-

Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed - NIH. Available from: [Link]

-

2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts. Available from: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Linköping University Electronic Press. Available from: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available from: [Link]

-

Antineoplastic activity of novel thiazole derivatives. ResearchGate. Available from: [Link]

-

4-(4-bromophenyl)-2-methyl-1,3-thiazole. PubMed. Available from: [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

-

Chemistry of the thiazoles. Indian Academy of Sciences. Available from: [Link]

Sources

- 1. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Bromophenyl)benzothiazole | C13H8BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

An In-Depth Technical Guide to the Characterization of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus of this document is the precise determination of its molecular weight, substantiated by both theoretical calculations and established analytical principles. We delve into the compound's structural elucidation, preferred synthetic pathways, and the analytical techniques essential for its characterization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices and validation protocols necessary for ensuring scientific integrity.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The specific compound, this compound, incorporates several key features: a brominated phenyl ring, which can modulate pharmacokinetic properties and serve as a handle for further functionalization, and a reactive chloromethyl group at the 4-position, an excellent electrophilic site for introducing additional molecular complexity. Accurate characterization, beginning with the fundamental property of molecular weight, is the bedrock upon which all subsequent research and development efforts are built.

Compound Profile and Molecular Structure

A precise understanding of the molecular structure is a prerequisite for any chemical analysis. The systematic IUPAC name for the target compound is this compound. Its structure is defined by a central 1,3-thiazole ring. A 4-bromophenyl substituent is attached at position 2, and a chloromethyl group is attached at position 4.

To visually represent this architecture, the following diagram was generated using the DOT language.

Caption: Molecular Structure of the Compound.

From this structure, the molecular formula is determined to be C₁₀H₇BrClNS .

Determination of Molecular Weight

The molecular weight (MW) is a critical parameter, essential for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and for the interpretation of mass spectrometry data.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₀H₇BrClNS). Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), we can perform a detailed calculation.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 288.59 g/mol |

The calculated monoisotopic mass, using the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ³²S), is 286.9205 Da . This value is particularly important for high-resolution mass spectrometry.

Experimental Verification via Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is the cornerstone of trustworthy science. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[4][5][6]

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] For a singly charged molecular ion [M+H]⁺ or [M]⁺•, the m/z value directly corresponds to the molecular weight (plus or minus the mass of an electron or proton).

Recommended Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of ~100 µg/mL.

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for this class of compounds. It is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.[7] These instruments provide high mass accuracy (typically <5 ppm), which is crucial for confirming the elemental composition.[8]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z value for the protonated molecule [C₁₀H₈BrClNS]⁺ will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).

-

Data Analysis: The resulting spectrum should show a cluster of peaks for the molecular ion. The most abundant peak (A) will correspond to the molecule containing the most common isotopes (⁷⁹Br and ³⁵Cl). The A+2 peak will be a combination of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. The A+4 peak will correspond to the molecule containing ⁸¹Br and ³⁷Cl. The measured m/z of the monoisotopic peak should match the calculated value (286.9205 Da) within the instrument's mass accuracy tolerance (e.g., ± 5 ppm).

This multi-peak isotopic signature is a powerful validation tool, as the pattern is unique to compounds containing this specific combination of bromine and chlorine, thus confirming both the molecular weight and the elemental composition.

Synthesis and Characterization Workflow

The integrity of any analysis depends on the purity of the starting material. The most common and efficient method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[9][10][11][12]

Hantzsch Thiazole Synthesis

This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[10][12] For the target compound, this translates to the reaction between 4-bromothiobenzamide and 1,3-dichloroacetone.

Underlying Principle: The reaction mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10] The choice of an acidic or neutral medium can influence the reaction rate and yield.[13]

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition: Add 1,3-dichloroacetone (1.1 eq) to the solution. The slight excess of the α-haloketone ensures complete consumption of the thioamide.

-

Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is typically poured into a cold solution of sodium bicarbonate to neutralize any acid formed and precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization and Validation Workflow

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound.

Caption: Workflow for Synthesis and Validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of protons in the aromatic region (corresponding to the bromophenyl group), a singlet for the thiazole ring proton, and a singlet for the chloromethyl (-CH₂) protons. ¹³C NMR will confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: IR analysis will identify characteristic functional group vibrations, such as C=N, C-S, C-Cl, and aromatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak on multiple chromatographic systems indicates a high degree of purity.

Applications in Research and Drug Development

The validated compound, this compound, serves as a versatile intermediate in drug discovery. The reactive chloromethyl group allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. These derivatives have been explored for various therapeutic applications, including the development of novel antimicrobial and anticancer agents.[14][15] The bromophenyl moiety is also a key structural feature in many biologically active molecules, contributing to target binding and improved pharmacological profiles.[16][17]

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Mahmood, A. A. R., & Rahim, N. A. H. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 149-154.

-

National Center for Biotechnology Information. (n.d.). 2,4-Bis(4-bromophenyl)-1,3-thiazole. PubChem Compound Database. Retrieved from [Link]

- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Heterocyclic Chemistry.

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148.

-

Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)

- Talebi, M., et al. (2016).

- Kamal, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online.

- Begtrup, M., & Larsen, P. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 243-247.

- Verma, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 225-236.

-

YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

-

Cardiff University ORCA. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-.... Retrieved from [Link]

-

Bio-techne. (n.d.). Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

- World Journal of Pharmaceutical Research. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities.

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

-

Cardiff University ORCA. (2021). 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. zefsci.com [zefsci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination [en.biotech-pack.com]

- 7. rsc.org [rsc.org]

- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S -ORCA [orca.cardiff.ac.uk]

A Comprehensive Spectroscopic and Synthetic Guide to 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

This technical guide provides an in-depth analysis of the synthesis and spectroscopic characterization of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole , a key heterocyclic building block relevant to drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, grounded in established chemical principles.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₀H₇BrClNS, is a halogenated heterocyclic compound. The thiazole ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its diverse biological activities and ability to participate in various intermolecular interactions. The specific substitution pattern of this molecule—a bromophenyl group at the 2-position and a reactive chloromethyl group at the 4-position—makes it a versatile intermediate for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening and development.

This guide elucidates the structural confirmation of this molecule through a multi-technique spectroscopic approach, providing the foundational data necessary for its unambiguous identification and use in subsequent research.

Caption: Structure of this compound.

Synthesis via Hantzsch Thiazole Condensation

The most direct and reliable method for constructing the target molecule is the Hantzsch thiazole synthesis. This classic condensation reaction involves an α-haloketone and a thioamide.[1][2] For this specific target, the logical precursors are 4-bromothiobenzamide and 1,3-dichloroacetone . The sulfur of the thioamide acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dichloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Synthetic and analytical workflow for the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromothiobenzamide (1.0 eq.) and absolute ethanol to form a suspension.

-

Addition of Ketone: Add 1,3-dichloroacetone (1.1 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrohalic acid byproduct and precipitate the crude product.[1]

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed through a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable soft ionization technique for this analysis.[3] The mass spectrum provides the molecular weight and crucial information about the elemental composition, particularly the presence of halogen atoms.

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₇BrClNS. The key feature is the isotopic pattern arising from bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2). This results in a characteristic cluster of peaks for the molecular ion:

-

M⁺: (C₁₀H₇⁷⁹Br³⁵ClNS) - Highest abundance in the M cluster.

-

[M+2]⁺: (C₁₀H₇⁸¹Br³⁵ClNS and C₁₀H₇⁷⁹Br³⁷ClNS) - A prominent peak approximately two mass units higher.

-

[M+4]⁺: (C₁₀H₇⁸¹Br³⁷ClNS) - A smaller peak four mass units higher.

-

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition.

-

Calculated exact mass for [C₁₀H₇⁷⁹Br³⁵ClNS]⁺: 289.9201 .

-

-

Fragmentation Pattern: The fragmentation of thiazole rings often involves cleavage of the ring itself.[4] For this molecule, primary fragmentation pathways are expected to be the loss of the chloromethyl radical (•CH₂Cl) or cleavage of the C-Br bond.

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[5] The spectrum is typically acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3100 - 3050 | Medium-Weak | Aromatic C-H Stretch (Phenyl & Thiazole) |

| 1600 - 1580 | Medium | C=C Aromatic Ring Stretch |

| 1550 - 1470 | Medium-Strong | C=N / C=C Thiazole Ring Stretch |

| ~830 | Strong | C-H Out-of-plane bend (p-disubstituted ring) |

| 750 - 650 | Medium-Strong | C-Cl Stretch (Alkyl Halide) |

| 650 - 550 | Medium | C-Br Stretch (Aryl Halide) |

The presence of sharp peaks above 3000 cm⁻¹ confirms the sp² C-H bonds of the aromatic systems.[7] The strong absorption around 830 cm⁻¹ is highly characteristic of the 1,4-disubstitution pattern on the benzene ring. The C-Cl and C-Br stretches are found in the lower frequency (fingerprint) region of the spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 - 7.9 | Doublet | 2H | H-2', H-6' (AA'BB') | Protons ortho to the thiazole ring, deshielded. |

| ~ 7.5 - 7.7 | Doublet | 2H | H-3', H-5' (AA'BB') | Protons ortho to the bromine atom. |

| ~ 7.4 - 7.6 | Singlet | 1H | H-5 (Thiazole) | Single proton on the electron-deficient thiazole ring. |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Cl | Protons on carbon adjacent to electronegative Cl and the thiazole ring. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, as two pairs of carbons in the symmetric phenyl ring are chemically equivalent.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C-2 (Thiazole) | Carbon double-bonded to N and S, and attached to the phenyl ring. |

| ~ 150 - 155 | C-4 (Thiazole) | Carbon attached to the chloromethyl group. |

| ~ 132 | C-3', C-5' (Phenyl) | Aromatic CH carbons adjacent to the C-Br carbon. |

| ~ 131 | C-1' (Phenyl) | Ipso-carbon attached to the thiazole ring. |

| ~ 128 | C-2', C-6' (Phenyl) | Aromatic CH carbons adjacent to the thiazole-substituted carbon. |

| ~ 123 - 126 | C-4' (Phenyl) | Ipso-carbon attached to the bromine atom. |

| ~ 118 - 122 | C-5 (Thiazole) | The only CH carbon on the thiazole ring. |

| ~ 42 - 46 | -CH₂Cl | Aliphatic carbon attached to chlorine. |

Standard Operating Procedures for Analysis

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis should be followed.

Protocol: NMR Spectrum Acquisition[9]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures including locking onto the solvent's deuterium signal, tuning the probe, and shimming the magnetic field for optimal homogeneity.

-

¹H Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 2-5 seconds). Typically 8 to 16 scans are averaged.

-

¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 or more) is required to achieve a good signal-to-noise ratio.

Protocol: FT-IR Spectrum Acquisition[6]

-

Instrument Background: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

-

Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Protocol: ESI-MS Spectrum Acquisition[11][12]

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like methanol or acetonitrile with 0.1% formic acid to promote ionization.[11]

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

Conclusion

The combination of Hantzsch synthesis and comprehensive spectroscopic analysis provides an unambiguous pathway to produce and validate the structure of this compound. The data presented in this guide, including predicted mass-to-charge ratios, isotopic patterns, characteristic infrared absorptions, and specific NMR chemical shifts, form a self-validating system for the identification of this important chemical intermediate. These spectral fingerprints are essential for quality control and serve as a reliable reference for any researcher utilizing this compound in further synthetic applications.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ChemHelpAsap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- Sharma, V. P. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

- Metzger, J. V. (Ed.). (2004).

- Lau, W. M., & Loo, J. A. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 8(11), 14-18.

-

ResearchGate. (2018). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

- Claridge, T. D. W. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Scialdone, M. A. (2016). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 21(9), 1215.

- Al-Smadi, M. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Jordan Journal of Chemistry, 11(2), 95-105.

-

ResearchGate. (2016, February 3). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Section 2B. ESI-MS Data. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

Journal of Chemical Society of Pakistan. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

ACS Omega. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. article.sapub.org [article.sapub.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.rsc.org [books.rsc.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Biological activity of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole derivatives

An In-depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole Derivatives

Executive Summary

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, highly promising class of thiazole derivatives: those bearing a 2-(4-bromophenyl) group and a reactive 4-(chloromethyl) handle. The strategic placement of the electron-withdrawing bromophenyl moiety and the versatile chloromethyl group creates a powerful platform for developing novel therapeutic agents. This document provides a comprehensive overview of the synthesis, hypothesized biological activities (with a focus on antimicrobial and anticancer potential), and structure-activity relationship (SAR) insights for this compound class, grounded in established scientific principles and data from closely related analogues.

The Thiazole Core: A Strategic Framework for Drug Design

The therapeutic versatility of the thiazole ring is well-documented, with derivatives exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and antiviral.[2][3] The specific architecture of this compound is not arbitrary; it is a deliberate design choice aimed at maximizing therapeutic potential and synthetic accessibility.

-

The 2-(4-Bromophenyl) Moiety: The substitution at the C2 position with an aryl group is a common feature in bioactive thiazoles. The choice of a para-bromophenyl group is significant. Halogens, particularly bromine, are known to modulate a molecule's pharmacokinetic properties, such as lipophilicity, which can enhance membrane permeability. Furthermore, as an electron-withdrawing group, it can influence the electronic environment of the thiazole ring, potentially enhancing interactions with biological targets.[3]

-

The 4-(Chloromethyl) Handle: The chloromethyl group at the C4 position is a key functional handle. It is an electrophilic site, making it highly reactive toward a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity is the foundation for combinatorial library synthesis, allowing for the systematic modification of the core structure to explore the chemical space and optimize biological activity. This process, known as Structure-Activity Relationship (SAR) mapping, is critical for rational drug design.

Synthesis of the Core Scaffold: A Validated Approach

The most direct and reliable method for constructing the 2-aryl-4-substituted thiazole core is the Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone (or a related electrophile) with a thioamide. For the target scaffold, a logical and efficient pathway involves the reaction between 4-bromothiobenzamide and 1,3-dichloroacetone .

Proposed Synthetic Workflow

Sources

A Technical Guide to Investigating the Antiviral Potential of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antiviral properties of the novel compound, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole. Capitalizing on the well-documented antiviral activity of the thiazole scaffold, this document outlines the scientific rationale, proposed synthesis, and detailed experimental protocols for a thorough investigation of this promising molecule.

Introduction: The Thiazole Nucleus as a Privileged Scaffold in Antiviral Research

The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] Notably, the thiazole moiety is present in several clinically approved drugs, such as the antiviral agent Ritonavir, which is used in the treatment of HIV/AIDS.[3][5]

Recent patent reviews and research articles have highlighted the broad-spectrum antiviral potential of thiazole derivatives against a range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV).[1][6] This established precedent provides a strong impetus for the investigation of novel thiazole-containing compounds like this compound as potential antiviral agents. The presence of a bromophenyl group and a reactive chloromethyl substituent suggests that this molecule could exhibit unique interactions with viral or host-cell targets.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the Hantzsch thiazole synthesis. This well-established reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, a proposed pathway is the reaction of 4-bromothiobenzamide with 1,3-dichloroacetone.

Reaction Scheme:

Caption: Proposed Hantzsch synthesis of the target compound.

Step-by-Step Protocol:

-

Dissolution of Thioamide: Dissolve 4-bromothiobenzamide in a suitable solvent such as ethanol or dioxane.

-

Addition of α-Haloketone: Add an equimolar amount of 1,3-dichloroacetone to the solution.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Hypothesized Mechanisms of Antiviral Action

The antiviral mechanisms of thiazole derivatives are diverse and often depend on the specific substitutions on the thiazole ring. Based on existing literature, the antiviral activity of this compound could potentially be mediated through one or more of the following mechanisms:

-

Inhibition of Viral Enzymes: Many antiviral drugs function by inhibiting key viral enzymes necessary for replication. Thiazole derivatives have been shown to inhibit viral proteases, polymerases, and reverse transcriptases. The electrophilic chloromethyl group on the target compound could potentially form a covalent bond with nucleophilic residues in the active site of such enzymes.

-

Interference with Viral Entry: The compound might interfere with the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.

-

Modulation of Host Cell Pathways: Some antiviral agents act by modulating host cell signaling pathways that are hijacked by the virus for its own replication.

Caption: Potential points of intervention in the viral lifecycle.

Experimental Protocols for Antiviral Evaluation